Picomolar CDK1/Cyclin B Inhibition: 152-Fold Potency Gain Over Parent Alsterpaullone
2-Cyanoethylalsterpaullone achieves an IC50 of 0.23 nM (230 pM) against CDK1/cyclin B, compared to 35 nM for the parent compound alsterpaullone [1]. This represents a 152-fold increase in potency attributable to the 2-cyanoethyl substituent, which was rationally designed to form additional contacts within the ATP-binding pocket of CDK1/cyclin B based on homology modeling .
| Evidence Dimension | Inhibitory potency against CDK1/cyclin B |
|---|---|
| Target Compound Data | IC50 = 0.23 nM (230 pM) |
| Comparator Or Baseline | Alsterpaullone (9-nitropaullone): IC50 = 35 nM |
| Quantified Difference | ~152-fold more potent (35 nM / 0.23 nM) |
| Conditions | Enzymatic kinase inhibition assay, [ATP] = 15 µM |
Why This Matters
This potency gain enables experiments at sub-nanomolar concentrations, minimizing off-target effects and compound consumption in cellular assays.
- [1] Kunick, C., Zeng, Z., Gussio, R., Zaharevitz, D., Leost, M., Totzke, F., Schächtele, C., Kubbutat, M. H. G., Meijer, L., & Lemcke, T. (2005). Structure-aided optimization of kinase inhibitors derived from alsterpaullone. ChemBioChem, 6(3), 541–549. View Source
